Home > Products > Screening Compounds P44337 > N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

Catalog Number: EVT-5865649
CAS Number:
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide is a synthetic compound belonging to the phenethylamine class. It is a structural analog of several biologically active compounds, including some with reported hallucinogenic properties []. This compound serves as a valuable tool in scientific research, particularly in exploring structure-activity relationships within its chemical class and investigating potential therapeutic targets [].

Applications
  • Structure-activity relationship (SAR) studies: By systematically modifying its structure and assessing the impact on biological activity, researchers can gain insights into the key structural features contributing to specific pharmacological effects []. This information can guide the design and development of novel compounds with improved therapeutic profiles.

Compound 1: N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide

  • Compound Description: This compound is a key intermediate in the one-step synthesis of erythrinane derivatives. [] Upon treatment with toluene-p-sulfonic acid, it undergoes a double cyclization reaction, leading to the formation of erythrinane derivative (11) in the cited study. []

Compound 2: 2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenylethyl] acetamide

  • Compound Description: This compound serves as a precursor in the study of the Bischler-Napieralski cyclization reaction. [] Interestingly, instead of the expected cyclization, the reaction resulted in dealkylation. [] This unexpected outcome underscores the significant influence of the substituents on the reactivity of the molecule. []

Compound 3: N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

  • Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogs. [] It exists as a racemic mixture of enantiomers. [] The crystal structure reveals the formation of chains of molecules along the a-axis direction through N—H⋯O hydrogen bonds. []
  • Relevance: Although it shares the core N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide structure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, this compound introduces a phenylsulfanyl group at the α-position of the ethyl chain and a 2-fluorophenyl group to the carbonyl carbon. [] This modification highlights the potential for structural diversity within this chemical class and its application in synthesizing valuable heterocycles like isoquinolines. []

Compound 4: 8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine

  • Compound Description: This compound was synthesized as a potential calcium antagonist, inspired by the antiarrhythmic and antihypertensive agent KT‐362, which also possesses a homoveratryl group in its side chain. [] It demonstrated negative chronotropic and inotropic effects in guinea pig heart models. [] Additionally, it exhibited inhibitory effects on different calcium channel currents and nicotine-induced currents in neuronal cells. []
  • Relevance: This compound, while sharing the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, incorporates it into a larger heterocyclic system, demonstrating the potential for elaborating this structural motif into more complex pharmacologically active molecules. [] The β-alanine linker and the tetrahydrothienothiazepine ring system differentiate it from the target compound, emphasizing the possible variations for exploring structure-activity relationships. []

Compound 5: Aryl-heteroaryl-(n-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy)methane Derivatives

  • Compound Description: This group represents a class of compounds synthesized as potential pharmaceuticals. [] The general structure includes aryl and heteroaryl groups, along with a (n-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy)methane moiety. [] The specific substituents on the aryl and heteroaryl rings can vary, leading to diverse derivatives. []
  • Relevance: While this class of compounds shares the 2-(3,4-dimethoxyphenyl)ethyl fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, it features a distinct (N-methyl-3-aminopropoxy)methane linker attached to the nitrogen atom. [] This structural variation underscores the potential for modifying the target compound to generate novel molecules with potential pharmaceutical applications. []

Compound 6: N‐[2‐(3,4‐Dimethoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

  • Compound Description: Also known as cinnamoyl dimethyl­dop­amine, this compound exhibits photostability in its solid state. [] This stability is attributed to the long distance between the centers of the C=C double bonds in neighboring cinnamoyl moieties and the criss-crossed arrangement of the C=C bond axes in the crystal structure. []
  • Relevance: Sharing the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, this compound replaces the 4-methylphenyl group with a cinnamoyl (3-phenylacryloyl) group. [] This difference highlights the possibility of incorporating various aromatic and conjugated systems into the structure while preserving the core scaffold. []

Compound 7: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: This compound features a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group. [] The crystal structure reveals weak C—H⋯O and π–π interactions contributing to its packing. []
  • Relevance: This compound exhibits a structural modification compared to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, whereby the acetamide linkage is replaced by a sulfonamide linkage, and a 4-methylphenyl group is attached to the sulfur atom. [] This variation demonstrates the possibility of modifying the target compound's core structure to explore different chemical functionalities and their potential impact on biological activity. []

Compound 8: 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid

  • Compound Description: This compound exists as a monohydrate and exhibits weak π–π interactions between the two benzene rings due to their close proximity in the crystal structure. [] A two-dimensional network is formed via O—H⋯O and O—H⋯(O,O) hydrogen bonds involving the water molecule. []
  • Relevance: This compound features the N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl moiety, differing from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide by replacing the acetamide with a sulfamoyl group and introducing a complex substituted benzene ring to the sulfur. [] This modification exemplifies the potential for designing and synthesizing analogous compounds with increased complexity and potentially altered biological profiles. []

Compound 9: (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a newly synthesized bio-functional hybrid compound obtained from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen. []
  • Relevance: Although structurally different from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, this compound is relevant as it highlights the use of the 3,4-dimethoxyphenyl moiety in the synthesis of potentially bioactive compounds. [] This compound features two 3,4-dimethoxyphenyl groups linked to the same carbon atom, emphasizing the versatility of this structural motif in medicinal chemistry. []

Compound 10: 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is a potent anti-ulcer drug, demonstrating its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. [] Its mechanism of action is believed to involve a reduction in gastric motility, emptying rate, and secretion. []
  • Relevance: DQ-2511 shares a close structural resemblance to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide. Both compounds contain the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide core. The key distinction lies in the presence of a 3-carbamoylmethylamino-N-methylbenzamide substituent on the carbonyl carbon of DQ-2511, instead of the 4-methylphenyl group in the target compound. [] This difference highlights how structural modifications based on a common scaffold can lead to compounds with significantly different pharmacological activities. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-14-4-6-15(7-5-14)13-19(21)20-11-10-16-8-9-17(22-2)18(12-16)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)

InChI Key

HXKPBTLIIXTNEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC

Solubility

>47 [ug/mL]

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.